Cas no 404-74-0 (2-Nitro-4-(trifluoromethylthio)aniline)

2-Nitro-4-(trifluoromethylthio)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitro-4-(trifluoromethylthio)aniline
- 2-Nitro-4-((trifluoromethyl)thio)aniline
- 2-nitro-4-(trifluoromethylsulfanyl)aniline
- 2-Nitro-4-trifluoromethylthioaniline
- 2-nitro-4-trifluoromethylmercaptoaniline
- s10847
- 2-nitro-4-trifluoromethylmercapto-aniline
- C7H5F3N2O2S
- 2-nitro-4-[(trifluoromethyl)sulfanyl]aniline
- BS-17222
- DB-203464
- CS-0157035
- MFCD23099369
- SCHEMBL7750760
- AKOS030627475
- 404-74-0
-
- MDL: MFCD23099369
- Inchi: 1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
- InChI Key: KRTQZQWXBLOTSY-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=C(C=1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 238.00238307g/mol
- Monoisotopic Mass: 238.00238307g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.1
- XLogP3: 2.9
2-Nitro-4-(trifluoromethylthio)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D297176-100g |
2-Nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 97% | 100g |
$3600 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N31050-100mg |
2-Nitro-4-((trifluoromethyl)thio)aniline |
404-74-0 | 98% | 100mg |
¥939.0 | 2024-07-19 | |
Ambeed | A454566-1g |
2-Nitro-4-((trifluoromethyl)thio)aniline |
404-74-0 | 98% | 1g |
$328.0 | 2025-02-24 | |
eNovation Chemicals LLC | D297176-5g |
2-Nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 97% | 5g |
$1200 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY727-250mg |
2-Nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 98% | 250mg |
3552CNY | 2021-05-07 | |
Aaron | AR00CJPE-100mg |
2-Nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 98% | 100mg |
$131.00 | 2025-02-10 | |
Aaron | AR00CJPE-1g |
2-Nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 98% | 1g |
$393.00 | 2025-02-10 | |
abcr | AB487261-250mg |
2-Nitro-4-(trifluoromethylthio)aniline; . |
404-74-0 | 250mg |
€293.50 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227675-1g |
2-Nitro-4-((trifluoromethyl)thio)aniline |
404-74-0 | 98% | 1g |
¥3514.00 | 2024-05-15 | |
eNovation Chemicals LLC | Y0977586-5g |
2-nitro-4-(trifluoromethylthio)aniline |
404-74-0 | 95% | 5g |
$1570 | 2024-08-03 |
2-Nitro-4-(trifluoromethylthio)aniline Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on 2-Nitro-4-(trifluoromethylthio)aniline
Research Briefing on 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
The compound 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery and development.
Recent studies have highlighted the role of 2-Nitro-4-(trifluoromethylthio)aniline as a versatile intermediate in the synthesis of more complex molecules. Its trifluoromethylthio (-SCF3) group, in particular, has been identified as a key structural feature that enhances the lipophilicity and metabolic stability of derived compounds. This property is highly valuable in medicinal chemistry, where the optimization of pharmacokinetic profiles is often a critical challenge.
In terms of synthetic methodologies, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved catalytic system for the efficient synthesis of 2-Nitro-4-(trifluoromethylthio)aniline derivatives. The researchers employed a palladium-catalyzed cross-coupling approach that achieved yields of up to 85% while maintaining excellent regioselectivity. This advancement addresses previous limitations in the scalability of production for this important building block.
The biological activities of 2-Nitro-4-(trifluoromethylthio)aniline derivatives have been explored in several recent investigations. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs exhibited promising inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. The researchers attributed this activity to the compound's ability to disrupt cell wall biosynthesis in the pathogenic bacteria.
Another significant development comes from cancer research, where 2-Nitro-4-(trifluoromethylthio)aniline-based compounds have shown selective cytotoxicity against various cancer cell lines. A 2023 publication in the European Journal of Medicinal Chemistry described a series of derivatives that demonstrated potent inhibition of protein kinases involved in tumor proliferation pathways. These findings suggest potential applications in targeted cancer therapies.
From a pharmaceutical development perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Nitro-4-(trifluoromethylthio)aniline derivatives. Research published in Drug Metabolism and Disposition in 2024 revealed that the trifluoromethylthio moiety significantly reduces first-pass metabolism, leading to improved oral bioavailability compared to similar compounds lacking this functional group.
Looking forward, several research groups are exploring the potential of 2-Nitro-4-(trifluoromethylthio)aniline in the development of novel antimicrobial agents, particularly against drug-resistant pathogens. The compound's unique electronic properties, conferred by both the nitro and trifluoromethylthio groups, appear to facilitate interactions with bacterial targets that differ from those of conventional antibiotics, potentially overcoming existing resistance mechanisms.
In conclusion, 2-Nitro-4-(trifluoromethylthio)aniline (CAS: 404-74-0) continues to emerge as a valuable scaffold in chemical biology and pharmaceutical research. Recent advances in its synthesis, coupled with growing understanding of its biological activities and pharmacokinetic properties, position this compound as a promising candidate for further drug development efforts. Future research directions may include expanded structure-activity relationship studies and investigations into its potential applications in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.
404-74-0 (2-Nitro-4-(trifluoromethylthio)aniline) Related Products
- 915920-23-9(2-(3-Methylpiperidin-1-yl)propan-1-ol)
- 5734-73-6((4-CHLORO-6-METHYL-PYRIMIDIN-2-YL)-CYCLOPROPYL-AMINE)
- 330201-66-6(ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate)
- 1805526-99-1(6-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carbonyl chloride)
- 2228434-23-7(1-(4-chloro-3-nitrophenyl)methylcyclopropan-1-amine)
- 2034529-49-0(1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one)
- 154258-42-1((E)-3-(Dimethylamino)-1-3-fluoro-5-(trifluoromethyl)phenyl-2-propen-1-one)
- 1806887-89-7(2-Amino-5-bromo-4-(difluoromethyl)pyridine-3-methanol)
- 941915-93-1(4-methyl-2-(phenylcarbamoyl)amino-N-propyl-1,3-thiazole-5-carboxamide)
- 912940-80-8(4-Pyrimidinamine, 2,6-di-1H-pyrazol-1-yl-)
